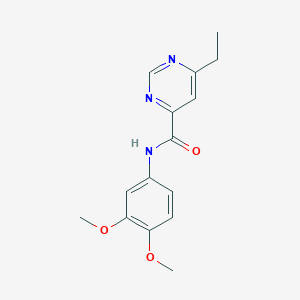![molecular formula C14H22Cl2N4O B15115666 N-[[4-(dimethylamino)phenyl]methyl]-3-methoxy-1-methylpyrazol-4-amine;dihydrochloride](/img/structure/B15115666.png)
N-[[4-(dimethylamino)phenyl]methyl]-3-methoxy-1-methylpyrazol-4-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(dimethylamino)phenyl]methyl]-3-methoxy-1-methylpyrazol-4-amine;dihydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a dimethylamino group, a methoxy group, and a pyrazol-4-amine core. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(dimethylamino)phenyl]methyl]-3-methoxy-1-methylpyrazol-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are chosen for their selectivity and ability to reduce specific functional groups without affecting others.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[4-(dimethylamino)phenyl]methyl]-3-methoxy-1-methylpyrazol-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions often involve the use of sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group or the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-[[4-(dimethylamino)phenyl]methyl]-3-methoxy-1-methylpyrazol-4-amine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[[4-(dimethylamino)phenyl]methyl]-3-methoxy-1-methylpyrazol-4-amine involves its interaction with specific molecular targets. The dimethylamino group and the methoxy group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Dimethylamino)(phenyl)methyl]-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(Dimethylamino)phenyldiphenylphosphine
Uniqueness
N-[[4-(dimethylamino)phenyl]methyl]-3-methoxy-1-methylpyrazol-4-amine stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Propriétés
Formule moléculaire |
C14H22Cl2N4O |
|---|---|
Poids moléculaire |
333.3 g/mol |
Nom IUPAC |
N-[[4-(dimethylamino)phenyl]methyl]-3-methoxy-1-methylpyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C14H20N4O.2ClH/c1-17(2)12-7-5-11(6-8-12)9-15-13-10-18(3)16-14(13)19-4;;/h5-8,10,15H,9H2,1-4H3;2*1H |
Clé InChI |
MJTIFVNTFXVRNG-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)OC)NCC2=CC=C(C=C2)N(C)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Methoxyethyl)-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B15115587.png)
![1-Cyclopentanecarbonyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15115591.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15115592.png)
![3-Cyclopropyl-6-{[1-(4-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15115594.png)



![3-[(3-Methylphenoxy)methyl]oxolane](/img/structure/B15115627.png)
![2-(4-chlorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide](/img/structure/B15115634.png)
![4-Methoxy-7-methyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B15115636.png)
![5-Bromo-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine](/img/structure/B15115637.png)
![4-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzene-1-sulfonamide](/img/structure/B15115646.png)
![5-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15115649.png)

